molecular formula C22H26ClN3O3 B244027 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B244027
M. Wt: 415.9 g/mol
InChI Key: KWDUCQQXKNCBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been widely studied in the field of pharmacology. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. This leads to a reduction in the reinforcing effects of drugs of abuse and a decrease in drug-seeking behavior. In addition, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide may also modulate other neurotransmitter systems, such as serotonin and glutamate, which are implicated in the pathophysiology of depression and schizophrenia.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine in the nucleus accumbens, as well as the expression of dopamine-related genes in the brain. In addition, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide may have neuroprotective effects and promote neuronal growth and plasticity.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages as a tool for pharmacological research. It is a highly selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of this receptor in animal models. In addition, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has a long half-life and can be administered orally, making it a convenient and practical compound for in vivo experiments. However, there are also limitations to the use of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments. Its potency and selectivity may vary depending on the species and strain of animal used, and its effects may be influenced by other factors such as age, sex, and environmental conditions.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of interest is the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in neurological and psychiatric disorders. Further preclinical studies are needed to investigate its efficacy and safety in animal models, as well as its pharmacokinetic and pharmacodynamic properties. Another area of interest is the development of new compounds that target the dopamine D3 receptor, with improved selectivity and potency. These compounds may have greater therapeutic potential and fewer side effects than existing drugs. Finally, there is a need for further research on the mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide on neurotransmitter systems, neuronal plasticity, and behavior. This may lead to a better understanding of the pathophysiology of neurological and psychiatric disorders, and the development of new treatments.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-chloro-3-methylphenol with 4-(4-formylpiperazin-1-yl)aniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with N-(4-bromophenyl)acetamide to yield the final product, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been optimized to achieve high yields and purity, making it a valuable tool for pharmacological research.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. It has been shown to inhibit the reinforcing effects of drugs of abuse and reduce drug-seeking behavior in animal models of addiction. In addition, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has demonstrated antidepressant-like effects in preclinical studies, suggesting that it may be a promising candidate for the treatment of depression. Furthermore, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.

properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H26ClN3O3/c1-3-22(28)26-12-10-25(11-13-26)18-6-4-17(5-7-18)24-21(27)15-29-19-8-9-20(23)16(2)14-19/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)

InChI Key

KWDUCQQXKNCBKT-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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